rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
Description
rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound featuring a hydroxy group at position 6 and a methyl ester at position 3 of the bicyclo[3.2.0]heptane scaffold. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 198.21 g/mol . The compound’s stereochemistry (1R,5R) and functional groups influence its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-8,10H,2-4H2,1H3/t5-,6?,7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUTTJYLFPTLU-RYVOCIFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CC([C@@H]2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:
Cyclization Reaction: Starting from a suitable diene and a dienophile, a Diels-Alder reaction is performed to form the bicyclic core.
Esterification: The carboxylate ester is introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate ester functional groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Functional Group Variations at Position 6
a. Amino-Substituted Analogs
- rac-methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride (C₉H₁₆ClNO₂, MW: 205.69 g/mol): Replaces the hydroxy group with an amino group, introducing basicity. The hydrochloride salt enhances aqueous solubility compared to the free base . Applications: Potential as an intermediate in bioactive molecule synthesis (e.g., antibiotics or kinase inhibitors).
b. Hydroxyethyl-Substituted Carbapenem Analogs
- (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-ethylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid :
Heteroatom Modifications in the Bicyclic Core
a. 3,6-Diaza Derivatives
- The tert-butyl ester provides steric protection against enzymatic hydrolysis, making it suitable for prodrug strategies .
b. 2-Aza Derivatives
- rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol (C₆H₁₁NO, MW: 113.16 g/mol): Features a single nitrogen atom at position 2 and a hydroxy group at position 5. Simplified structure compared to the target compound, with reduced steric hindrance .
Ester Group Variations
a. tert-Butyl Esters
- tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2): Uses a tert-butyl ester instead of methyl, improving stability under acidic conditions. Applications: Widely used in peptide synthesis and as a protected intermediate .
b. Trifluoroacetate Salts
- (1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane bis(2,2,2-trifluoroacetate) (C₈H₁₃F₃N₂O₂, MW: 226.2 g/mol):
Structural and Functional Comparison Table
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